molecular formula C15H12Cl2N2O3 B2504866 [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 930909-68-5

[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate

Cat. No.: B2504866
CAS No.: 930909-68-5
M. Wt: 339.17
InChI Key: XZQWGOBOGGHBPS-UHFFFAOYSA-N
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Description

[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate is a synthetic organic compound that features a complex structure with both aromatic and heterocyclic components. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chloro and methylanilino groups suggests it may have unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of 2-chloropyridine-3-carboxylic acid, which is then esterified to form the corresponding ester. The ester is then reacted with 2-(4-chloro-2-methylanilino)-2-oxoethyl chloride under basic conditions to yield the final product.

    Esterification: 2-chloropyridine-3-carboxylic acid is treated with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the ester.

    Nucleophilic Substitution: The ester is then reacted with 2-(4-chloro-2-methylanilino)-2-oxoethyl chloride in the presence of a base (e.g., triethylamine) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylanilino group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro groups.

Major Products

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine and aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The presence of the chloro and methylanilino groups suggests it might interact with biological targets in unique ways.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug development, particularly in the design of molecules that can interact with specific enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its chemical stability and reactivity

Mechanism of Action

The mechanism of action of [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and methylanilino groups could facilitate binding to active sites or influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine-3-carboxylate derivatives: These compounds share the pyridine carboxylate core and can exhibit similar reactivity and applications.

    4-Chloro-2-methylaniline derivatives: Compounds with this moiety are known for their biological activity and are used in various chemical syntheses.

Uniqueness

What sets [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate apart is the combination of these two functional groups in a single molecule

Properties

IUPAC Name

[2-(4-chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c1-9-7-10(16)4-5-12(9)19-13(20)8-22-15(21)11-3-2-6-18-14(11)17/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQWGOBOGGHBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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